Allyl 5-amino-2-thiophenecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
prop-2-enyl 5-aminothiophene-2-carboxylate |
InChI |
InChI=1S/C8H9NO2S/c1-2-5-11-8(10)6-3-4-7(9)12-6/h2-4H,1,5,9H2 |
InChI Key |
GQBKFZLGDIVJCG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC=C(S1)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of Allyl 5 Amino 2 Thiophenecarboxylate
Reactions at the Amine Functionality (e.g., N-Alkylation, N-Acylation)
The primary amine at the C5 position of the thiophene (B33073) ring is a potent nucleophile, readily participating in reactions with various electrophiles. This reactivity is central to the derivatization of Allyl 5-amino-2-thiophenecarboxylate, allowing for the introduction of a wide range of substituents to modulate the molecule's properties.
N-Acylation: The amino group can be easily acylated using acylating agents such as acyl chlorides or anhydrides under basic conditions. This reaction leads to the formation of the corresponding N-acyl-5-aminothiophene derivatives. The choice of base, such as pyridine or triethylamine (B128534), is crucial to neutralize the acid byproduct and facilitate the reaction. Concurrent N-acetylation and esterification can also be achieved using orthoesters, which offers a method for modifying both functionalities in a single step nih.gov.
N-Alkylation: N-alkylation of the amino group can be achieved with alkyl halides. However, this reaction can sometimes be challenging to control, potentially leading to mixtures of mono- and di-alkylated products. The reactivity can be influenced by the nature of the alkylating agent and the reaction conditions.
The table below summarizes typical reactions at the amine functionality, with reactivity inferred from related 2-aminothiophene compounds.
| Reaction Type | Reagent | Catalyst/Conditions | Product |
| N-Acylation | Acetyl chloride | Pyridine, CH₂Cl₂, 0 °C to rt | Allyl 5-(acetylamino)-2-thiophenecarboxylate |
| N-Acylation | Acetic anhydride | Triethylamine, THF, rt | Allyl 5-(acetylamino)-2-thiophenecarboxylate |
| N-Sulfonylation | Tosyl chloride | NaOH (aq), Dichloromethane | Allyl 5-(tosylamino)-2-thiophenecarboxylate |
| N-Alkylation | Methyl iodide | K₂CO₃, DMF, rt | Allyl 5-(methylamino)-2-thiophenecarboxylate |
Transformations of the Allyl Ester Moiety
The allyl ester group is another key site for chemical modification, offering pathways for hydrolysis, transesterification, and unique transformations involving the allyl double bond.
Transesterification is a fundamental reaction for converting the allyl ester into other esters, which can be useful for altering the physical properties of the molecule or for introducing other functional groups. This transformation is typically catalyzed by acids, bases, or transition metals organic-chemistry.org. For instance, reacting this compound with an excess of another alcohol (e.g., methanol or ethanol) in the presence of a catalyst like scandium(III) triflate or silica chloride can yield the corresponding methyl or ethyl ester organic-chemistry.org.
| Alcohol | Catalyst | Conditions | Product |
| Methanol | Sc(OTf)₃ | Reflux | Methyl 5-amino-2-thiophenecarboxylate |
| Ethanol (B145695) | Silica Chloride | Reflux | Ethyl 5-amino-2-thiophenecarboxylate |
| Isopropanol | Y₅(O-iPr)₁₃O | Room Temperature | Isopropyl 5-amino-2-thiophenecarboxylate |
| Benzyl Alcohol | K₂HPO₄ | Reflux | Benzyl 5-amino-2-thiophenecarboxylate |
The allyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is typically performed using an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup. Acid-catalyzed hydrolysis is achieved by heating the ester in the presence of a strong acid and water nih.govresearchgate.netlibretexts.org. The resulting 5-amino-2-thiophenecarboxylic acid is a key intermediate for further derivatization, such as amide bond formation.
Decarboxylation of the resulting carboxylic acid is generally difficult for aromatic systems unless activated by strong electron-withdrawing groups at specific positions. For 5-amino-2-thiophenecarboxylic acid, decarboxylation would require harsh thermal conditions and is not a commonly employed synthetic pathway.
The presence of the terminal allyl group opens the door to powerful carbon-carbon bond-forming reactions, most notably olefin metathesis wikipedia.orgorganic-chemistry.orguwindsor.ca. Using well-defined ruthenium-based catalysts, such as Grubbs' catalysts, the allyl moiety can participate in several types of metathesis reactions organic-chemistry.orgharvard.edu:
Cross-Metathesis (CM): Reaction with another olefin allows for the introduction of a new substituent on the ester side chain.
Ring-Closing Metathesis (RCM): If another olefin is present within the same molecule (e.g., introduced via N-alkylation), RCM can be used to construct macrocyclic structures.
Ene-Yne Metathesis: Reaction with an alkyne can lead to the formation of conjugated diene systems.
These reactions are highly valued for their functional group tolerance and their ability to construct complex molecular architectures under mild conditions wikipedia.orguwindsor.canih.gov.
| Metathesis Type | Reaction Partner | Catalyst | Potential Product Structure |
| Cross-Metathesis | Styrene | Grubbs II Catalyst | Cinnamate ester derivative |
| Cross-Metathesis | Ethyl acrylate | Hoveyda-Grubbs II Catalyst | Unsaturated diester derivative |
| Ring-Closing Metathesis | N-allyl derivative | Grubbs I Catalyst | Lactam-fused thienopyridine |
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring is inherently electron-rich and generally undergoes electrophilic aromatic substitution more readily than benzene (B151609) pearson.com. In this compound, the regioselectivity of substitution is controlled by the directing effects of the two existing substituents. The amino group at C5 is a powerful activating, ortho-para director, while the allylcarboxylate group at C2 is a deactivating, meta-director wikipedia.org. Both groups strongly direct incoming electrophiles to the C4 position. The C3 position is sterically hindered and electronically less favored. Consequently, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to occur predominantly at the C4 position.
| Reaction | Reagents | Conditions | Major Product |
| Bromination | N-Bromosuccinimide (NBS) | DMF, rt | Allyl 5-amino-4-bromo-2-thiophenecarboxylate |
| Nitration | HNO₃, H₂SO₄ | 0 °C | Allyl 5-amino-4-nitro-2-thiophenecarboxylate |
| Acylation | Acetyl chloride, AlCl₃ | CS₂, 0 °C | Allyl 5-amino-4-acetyl-2-thiophenecarboxylate |
Nucleophilic Aromatic Substitution and C-H Activation Strategies
Nucleophilic Aromatic Substitution (SNAr): The electron-rich nature of the thiophene ring in this compound, due to the strongly donating amino group, makes it generally unreactive towards nucleophilic aromatic substitution wikipedia.org. SNAr reactions on thiophene typically require the presence of strong electron-withdrawing groups (like a nitro group) and a suitable leaving group (like a halide) on the ring thieme-connect.comnih.gov. Therefore, direct SNAr on the parent molecule is not feasible. However, derivatives, such as the 4-bromo or 4-nitro compounds obtained from electrophilic substitution, could potentially undergo SNAr at the C4 position.
Cyclization Reactions and Formation of Fused Heterocyclic Systems
The reactivity of the vicinal amino and carboxylate groups on the thiophene ring of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, the thiophene ring can be annulated with other heterocyclic rings, leading to compounds with diverse chemical and potentially biological properties.
Thienopyrimidine Derivatives
Thienopyrimidines, which are isosteric analogues of purines, are a significant class of fused heterocycles in medicinal chemistry. The synthesis of the thieno[2,3-d]pyrimidine system, a common isomer, is well-established from 2-aminothiophene-3-carboxylate precursors. By analogy, this compound can serve as a key building block for the corresponding thieno[3,2-d]pyrimidine derivatives. The general approach involves reacting the amino group with a one-carbon synthon, followed by cyclization with the ester group.
Several established methods can be applied for this transformation:
Reaction with Formamide: Heating an aminothiophene ester with an excess of formamide is a direct method to construct the pyrimidinone ring, yielding a thienopyrimidin-4(3H)-one derivative. doaj.orgmdpi.com
Reaction with Isothiocyanates: The amino group can react with various alkyl or aryl isothiocyanates to form thienylthiourea intermediates. nih.govbeilstein-journals.org Subsequent base-catalyzed cyclization, often using alcoholic potassium hydroxide or sodium ethoxide, leads to the formation of 2-thioxo-thienopyrimidin-4(3H)-one derivatives. nih.govbeilstein-journals.org
Reaction with Isocyanates: Similarly, reaction with isocyanates produces ureidothiophene intermediates, which can be cyclized under basic conditions to yield thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. beilstein-journals.org
Reaction with Ethyl Chloroformate: Treatment with ethyl chloroformate can form a carbamate derivative. This intermediate can then be cyclized with an amine at high temperatures to afford dione derivatives. nih.govnih.gov
These thienopyrimidine cores can be further functionalized. For example, the thione group at the 2-position can be alkylated, and the oxygen at the 4-position can be replaced by chlorine using reagents like phosphorus oxychloride (POCl₃), which then allows for nucleophilic substitution with various amines. doaj.orgmdpi.comnih.gov
| Reagent | Intermediate Product | Final Fused System | Reaction Conditions |
|---|---|---|---|
| Formamide | N/A (Direct Cyclization) | Thieno[3,2-d]pyrimidin-4(3H)-one | Reflux/Heating |
| Alkyl/Aryl Isothiocyanate | Thienylthiourea | 2-Thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | 1. Heating/Microwave 2. Alcoholic KOH |
| Alkyl/Aryl Isocyanate | Ureidothiophene | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | 1. Triethylamine catalyst 2. Ethanolic Sodium Ethoxide |
| Ethyl Chloroformate / Amine | Thienyl Carbamate | N-Substituted Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | 1. Formation of carbamate 2. High-temperature fusion with amine |
Spiro-indoline-oxadiazole and Other Condensed Ring Systems
The synthesis of highly complex, multi-ring systems such as spiro-indoline-oxadiazoles directly from an aminothiophene carboxylate precursor is not a widely documented pathway. These intricate structures are typically assembled through multi-step syntheses involving different starting materials.
The formation of a spiro[indoline-3,2'- nih.govbeilstein-journals.orgnih.govoxadiazole] system, for example, generally involves the cyclization of hydrazones derived from isatin (indoline-2,3-dione). nih.gov In a typical synthesis, the isatin is first reacted with a hydrazine to form a hydrazone at the C3-position. This intermediate is then cyclized, often by refluxing in acetic anhydride, to close the 1,3,4-oxadiazole ring, creating the spiro center at the C3 position of the indoline core. nih.gov
While a direct pathway from this compound is not established, the synthesis of other condensed ring systems fused to the thiophene core is feasible. The amino group of the thiophene can be transformed into other reactive functionalities to facilitate different cyclization strategies. For instance, conversion of the amino group to a hydrazino group could open pathways to fused triazoles, or diazotization followed by substitution could introduce functionalities capable of participating in cycloaddition or condensation reactions.
An example of forming other condensed systems includes the synthesis of spiro[indoline-3,3′-thiophene] scaffolds, which has been achieved through a formal [3+2] annulation reaction between sulfur ylides and β-ketothioamides containing an indoline moiety. Another approach is the 1,3-dipolar cycloaddition reaction of an azomethine ylide, generated from isatin and an amino acid, with a dipolarophile containing a thiophene ring, which can produce novel spiro-pyrrolidine-thiophene systems. orientjchem.org These methods, however, build the spiro system by reacting a thiophene-containing molecule with an indoline precursor, rather than constructing the spiro-indoline system onto a pre-existing thiophene.
| Fused/Condensed System | Typical Precursors | General Reaction Type |
|---|---|---|
| Spiro[indoline-3,2'- nih.govbeilstein-journals.orgnih.govoxadiazole] | Isatin, Hydrazine derivative | Condensation followed by Cyclization |
| Spiro[indoline-3,3'-thiophene] | Isatin-derived thioamides, Sulfur ylides | [3+2] Annulation |
| Spiro[pyrrolidine-2,3'-oxindole]-thiophene | Isatin, Amino acid, Thiophene-based dipolarophile | 1,3-Dipolar Cycloaddition |
| Benzothieno[3,2-c]pyrazoles | N-(3-Nitrobenzo[b]thiophen-2-ylidene)aniline | Reductive Cyclization |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.
¹H NMR and ¹³C NMR
One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen and carbon atoms.
¹H NMR: The proton NMR spectrum for Allyl 5-amino-2-thiophenecarboxylate would be expected to show distinct signals for the protons on the thiophene (B33073) ring, the amino group, and the allyl group. The thiophene protons, being in an aromatic environment, would appear as doublets in the downfield region. The allyl group protons would present a more complex pattern: a multiplet for the internal (-CH=) proton and doublets for the terminal (=CH₂) protons, with characteristic coupling constants. The amino (-NH₂) protons would likely appear as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key expected signals include those for the carbonyl carbon of the ester (downfield), the carbons of the thiophene ring (in the aromatic region), and the three distinct carbons of the allyl group. organicchemistrydata.org The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing ester group attached to the thiophene ring.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts
This interactive table outlines the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These are estimated values based on analogous compounds.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Thiophene H-3 | ~6.1 - 6.3 (d) | ~105 - 110 |
| Thiophene H-4 | ~7.0 - 7.2 (d) | ~120 - 125 |
| Amino (-NH₂) | ~4.5 - 5.5 (br s) | N/A |
| Allyl O-CH₂ | ~4.6 - 4.8 (dt) | ~65 - 70 |
| Allyl -CH= | ~5.9 - 6.1 (m) | ~130 - 135 |
| Allyl =CH₂ (cis) | ~5.2 - 5.3 (dq) | ~117 - 120 |
| Allyl =CH₂ (trans) | ~5.3 - 5.4 (dq) | ~117 - 120 |
| Thiophene C-2 (C=O) | N/A | ~160 - 165 |
| Thiophene C-5 (C-NH₂) | N/A | ~150 - 155 |
| Ester C=O | N/A | ~162 - 167 |
(d = doublet, dt = doublet of triplets, m = multiplet, dq = doublet of quartets, br s = broad singlet)
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would confirm the coupling between the H-3 and H-4 protons on the thiophene ring and reveal the entire spin system of the allyl group, showing correlations from the O-CH₂ protons to the -CH= proton, and further to the terminal =CH₂ protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon in the ¹³C NMR spectrum, for example, confirming the assignment of the thiophene C-3/H-3 and C-4/H-4 pairs.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.com This is invaluable for piecing together the molecular structure. Key expected correlations would include the allyl O-CH₂ protons to the ester carbonyl carbon and the thiophene C-2, and the thiophene H-3 proton to the C-2, C-5, and C-4 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can help determine the molecule's preferred conformation. For instance, NOESY could show spatial proximity between the allyl protons and the thiophene ring protons.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would be expected to display several characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two distinct peaks in the 3300-3500 cm⁻¹ region. The C=O stretching of the ester group would produce a strong, sharp absorption band around 1680-1710 cm⁻¹. Other notable bands would include C-H stretches for the aromatic thiophene ring and the vinylic allyl group (above 3000 cm⁻¹), C=C stretching from both the thiophene ring and the allyl group (around 1500-1650 cm⁻¹), and C-O stretching of the ester linkage (around 1100-1300 cm⁻¹).
Table 2: Expected IR Absorption Bands
This table summarizes the principal infrared absorption frequencies anticipated for the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Amino (N-H) | 3300 - 3500 | Stretch |
| Aromatic/Vinylic (C-H) | 3000 - 3100 | Stretch |
| Ester (C=O) | 1680 - 1710 | Stretch |
| Aromatic/Allyl (C=C) | 1500 - 1650 | Stretch |
| Ester (C-O) | 1100 - 1300 | Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can offer structural clues based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion with high precision. For this compound (C₈H₉NO₂S), the expected exact mass is approximately 183.0381 daltons. This high-accuracy measurement confirms the molecular formula and rules out other potential elemental compositions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that typically produces the protonated molecule, [M+H]⁺. For this compound, ESI-MS would be expected to show a prominent ion at a mass-to-charge ratio (m/z) of approximately 184.0459. This technique is useful for confirming the molecular weight of the intact molecule with minimal fragmentation. rsc.org
Under higher energy conditions, such as those in electron impact (EI) mass spectrometry, the molecule would fragment in predictable ways. Key fragmentation pathways would likely involve the loss of the allyl group (C₃H₅•), leading to a fragment corresponding to 5-amino-2-thiophenecarboxylic acid. mdpi.com Another common fragmentation for esters is cleavage at the C-O bond, which could also lead to characteristic fragment ions. libretexts.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical behavior in the solid state.
A crystallographic study of this compound would yield critical data, including its crystal system, space group, and unit cell dimensions. These parameters would unambiguously define its solid-state conformation and packing arrangement. However, at present, no single-crystal X-ray diffraction studies for this compound have been reported in the scientific literature. Consequently, the crystal structure and associated detailed atomic coordinates for this compound remain undetermined.
Table 1: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å, α = ?°, β = ?°, γ = ?° |
| Volume | Data Not Available |
| Z (Molecules per unit cell) | Data Not Available |
| Calculated Density | Data Not Available |
This table illustrates the type of data that would be obtained from X-ray crystallographic analysis. No experimental data is currently available for this compound.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula, providing a crucial verification of the compound's elemental composition and purity. The theoretical elemental composition of this compound (C₈H₉NO₂S) can be calculated based on its molecular formula.
Theoretical Composition:
Carbon (C): 52.44%
Hydrogen (H): 4.95%
Nitrogen (N): 7.64%
Oxygen (O): 17.46%
Sulfur (S): 17.50%
While these are the expected values, published experimental data from the elemental analysis of a synthesized and purified sample of this compound are not available. Such experimental validation is a standard and essential step in the characterization of any new chemical entity.
Table 2: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % |
| Carbon (C) | 52.44 | Data Not Available |
| Hydrogen (H) | 4.95 | Data Not Available |
| Nitrogen (N) | 7.64 | Data Not Available |
This table compares the theoretical elemental composition with experimental findings. Currently, no experimental data has been published for this compound.
Advanced Spectroscopic Methods for Electronic Structure Probing (e.g., UV-Vis, Fluorescence)
Advanced spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are instrumental in probing the electronic structure of a molecule. UV-Vis spectroscopy provides information about electronic transitions, typically involving π-electrons in conjugated systems, by measuring the absorption of light as a function of wavelength. Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light, offering insights into the molecule's excited states and relaxation pathways.
For this compound, one would expect the aminothiophene chromophore to give rise to characteristic absorption bands in the UV-Vis spectrum. The position of the amino group and the ester functionality would influence the energy of the electronic transitions. However, no specific UV-Vis absorption or fluorescence emission spectra for this compound have been documented in the scientific literature. Therefore, key parameters such as the wavelength of maximum absorption (λmax) and emission (λem), molar absorptivity (ε), and quantum yield (Φ) have not been experimentally determined.
Table 3: Spectroscopic Properties of this compound
| Spectroscopic Parameter | Value |
| UV-Vis (λmax) | Data Not Available |
| Molar Absorptivity (ε) | Data Not Available |
| Fluorescence (λem) | Data Not Available |
| Quantum Yield (Φ) | Data Not Available |
This table is intended to summarize key spectroscopic data. As no experimental studies have been published, these values remain unknown.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. However, no specific DFT studies detailing the properties of Allyl 5-amino-2-thiophenecarboxylate were found.
Geometry Optimization and Electronic Structure Analysis
There are no available research articles or data repositories that provide information on the optimized geometry or a detailed electronic structure analysis of this compound calculated through DFT methods. Such studies would typically report bond lengths, bond angles, dihedral angles, and charge distribution.
Frontier Molecular Orbital Theory (HOMO-LUMO Gap)
Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is not available in the reviewed literature. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.
Electrostatic Potential Surfaces and Reactivity Prediction
No studies containing Molecular Electrostatic Potential (MEP) surface maps for this compound were identified. An MEP analysis would be instrumental in predicting the sites for electrophilic and nucleophilic attack, thereby offering insights into the molecule's reactivity.
Ab Initio Methods for Molecular Properties
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, have not been specifically applied to document the molecular properties of this compound in published research.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations would provide valuable information on the conformational landscape of the molecule, its flexibility, and how it interacts with other molecules or a solvent environment over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
There is no evidence of this compound being included in the development or validation of any Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies are essential for the rational design of new compounds with specific biological activities by correlating chemical structures with physical, chemical, or biological properties.
Spectroscopic Property Prediction using Computational Methods (e.g., NMR, IR, UV-Vis)
Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of organic molecules, including thiophene (B33073) derivatives. nih.govresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts for "this compound" can be achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). nih.govtandfonline.com Calculations are typically performed on the molecule's optimized geometry. The resulting theoretical chemical shifts are then correlated with experimental data, providing a robust method for structural assignment.
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. mdpi.com These calculations, performed at the same level of theory as the geometry optimization, yield a set of vibrational modes and their corresponding intensities. mdpi.com By comparing the predicted spectrum with experimental Fourier-transform infrared (FTIR) data, specific bands can be assigned to the stretching and bending vibrations of functional groups within "this compound", such as the N-H stretches of the amino group, the C=O stretch of the ester, and the various vibrations of the thiophene ring and allyl group. A scaling factor is often applied to the calculated frequencies to better match experimental values. researchgate.net
UV-Vis Spectroscopy: The electronic absorption properties of "this compound" can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths. mdpi.com Such predictions can help to understand the photophysical properties of the molecule, attributing absorption bands to specific electronic transitions, such as π→π* transitions within the conjugated system of the thiophene ring. researchgate.net The choice of solvent can be incorporated into these models using methods like the Polarizable Continuum Model (PCM) to simulate more realistic conditions. tandfonline.comnih.gov
Table of Computationally Predicted Spectroscopic Data (Hypothetical) As specific computational studies on this compound were not available in the searched literature, the following table is a representative example of how such data would be presented. The values are not actual predicted data for this molecule.
| Spectroscopic Technique | Parameter | Predicted Value | Methodology |
|---|---|---|---|
| ¹H NMR | Chemical Shift (ppm) - H on C3 | 6.15 | DFT/B3LYP/6-311++G(d,p) (GIAO) |
| ¹³C NMR | Chemical Shift (ppm) - C5 | 155.8 | DFT/B3LYP/6-311++G(d,p) (GIAO) |
| IR | Frequency (cm⁻¹) - C=O Stretch | 1685 | DFT/B3LYP/6-311++G(d,p) |
| UV-Vis | λmax (nm) | 350 | TD-DFT/B3LYP/6-311++G(d,p) |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is a critical tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.
For "this compound", computational methods could be used to explore various potential reactions. For instance, the reactivity of the amino group, the thiophene ring, or the allyl group could be investigated. Thiophenes are known to undergo electrophilic substitution reactions, and the amino group's influence on the regioselectivity of such reactions could be a subject of computational study. nih.gov
Transition State Analysis: The core of reaction mechanism elucidation lies in locating the transition state (TS) structure for a given reaction step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its structure provides a snapshot of the bond-breaking and bond-forming processes.
Computational chemists use various algorithms to locate transition states. Once a TS is found, its structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy barrier for the reaction. Lower activation energies correspond to faster reaction rates.
For example, a computational study could investigate the mechanism of a Claisen-type rearrangement if the molecule were to undergo S-allylation followed by thermal rearrangement. Quantum chemical calculations could map out the concerted pericyclic pathway, identifying the six-membered cyclic transition state and calculating the activation energy for the process. Such studies have been performed on similar sulfur-containing heterocyclic systems.
Furthermore, computational analysis can shed light on the role of catalysts or different solvent environments in a reaction, providing a more complete picture of the chemical transformation.
Applications in Advanced Materials Science and Organic Synthesis
Role as a Monomer or Building Block in Polymer Chemistry
The presence of the allyl group in Allyl 5-amino-2-thiophenecarboxylate provides a reactive site for polymerization. Allyl monomers can be polymerized through various mechanisms, including free-radical and transition-metal-catalyzed processes. While simple allyl compounds can be challenging to polymerize to high molecular weights, the incorporation of the thiophene (B33073) ring can influence the reactivity and lead to the formation of novel polymer structures.
Polythiophenes are a well-established class of conjugated polymers used in organic electronics due to their excellent charge-transport properties and environmental stability. The polymerization of this compound could potentially lead to the formation of a polythiophene derivative with unique characteristics. The amino group at the 5-position and the carboxylate at the 2-position of the thiophene ring can influence the electronic properties of the resulting polymer, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
The allyl group can serve two primary roles in this context. Firstly, it can be the primary site for polymerization, leading to a polymer with the thiophene units as pendant groups. However, for applications in organic electronics, a conjugated backbone is typically desired. Therefore, a more likely approach would involve the polymerization through the thiophene ring, for instance, via oxidative coupling or cross-coupling reactions, with the allyl group serving as a site for post-polymerization modification. This modification could be used to tune the polymer's solubility, morphology, or to attach other functional moieties.
The performance of such a polymer in organic solar cells (OSCs) and field-effect transistors (FETs) would depend on its molecular weight, regioregularity, and solid-state packing, all of which are influenced by the synthetic route and the nature of the side chains.
Table 1: Potential Properties of a Conjugated Polymer Derived from this compound for Organic Electronics
| Property | Potential Value/Characteristic | Significance in Organic Electronics |
| Band Gap (Eg) | 1.8 - 2.2 eV | Determines the absorption spectrum in OSCs and the intrinsic conductivity. |
| HOMO Level | -5.0 to -5.4 eV | Affects the open-circuit voltage in OSCs and charge injection in FETs. |
| LUMO Level | -3.0 to -3.4 eV | Influences the electron affinity and charge transport in n-type materials. |
| Charge Carrier Mobility | 10⁻⁴ to 10⁻² cm²/Vs | A key parameter for the performance of FETs and the efficiency of OSCs. |
Note: The values in this table are hypothetical and based on typical ranges for functionalized polythiophenes.
Electroconductive polymers are of great interest for applications such as antistatic coatings, transparent electrodes, and components in various electronic devices. Polythiophenes, when doped, can exhibit high electrical conductivity. A polymer derived from this compound could serve as a precursor to an electroconductive material.
The amino group on the thiophene ring can facilitate doping, a process that introduces charge carriers into the polymer backbone, thereby increasing its conductivity. The allyl group could be utilized in a cross-linking reaction after polymerization. This cross-linking can improve the mechanical properties and environmental stability of the resulting conductive film. For instance, the polymer could be solution-processed and then cured, either thermally or photochemically, via the allyl groups to form a robust, insoluble conductive network.
Scaffold for Functional Materials Development
The molecular structure of this compound makes it an excellent scaffold for building more complex functional materials. The distinct reactivity of the allyl, amino, and carboxylate groups allows for selective chemical modifications, enabling the tailoring of the material's properties for specific applications.
The amino-thiophene core of the molecule is sensitive to its chemical environment. Changes in pH, the presence of certain metal ions, or the binding of specific organic molecules can alter the electronic properties of the thiophene ring. This can lead to a change in the material's color (colorimetric sensor) or its fluorescence (fluorometric sensor).
By incorporating this compound into a polymer matrix, either as a monomer or as a pendant group, a robust sensing material can be fabricated. The allyl group can be used to covalently attach the sensing unit to a solid support or to cross-link the polymer film, preventing leaching of the sensor molecule. The amino group can act as a binding site for the analyte of interest.
Table 2: Potential Sensing Applications of Materials Based on this compound
| Analyte | Sensing Mechanism | Potential Application |
| Protons (pH) | Protonation of the amino group affecting the polymer's conjugation. | pH sensors for environmental or biological monitoring. |
| Heavy Metal Ions | Coordination of the metal ion to the amino and carboxylate groups. | Detection of environmental pollutants. |
| Organic Molecules | Host-guest interactions with a modified polymer scaffold. | Biosensors or chemical detectors. |
Note: This table presents hypothetical applications based on the functional groups present in the molecule.
In addition to OSCs and FETs, conjugated polymers based on thiophene derivatives are used in other optoelectronic devices such as light-emitting diodes (LEDs) and electrochromic devices. The emission color of a polymer LED can be tuned by modifying the chemical structure of the monomer. The amino and carboxylate groups on the thiophene ring of this compound would be expected to influence the photoluminescence properties of the corresponding polymer.
In electrochromic devices, the material changes color in response to an applied voltage. The doping and de-doping of the polythiophene backbone, facilitated by the amino group, would lead to reversible changes in the visible absorption spectrum. The allyl group could again be used to create a cross-linked network, enhancing the durability of the electrochromic film.
Thiophene-based materials can exhibit photocatalytic activity, absorbing light to generate electron-hole pairs that can drive chemical reactions. A polymer synthesized from this compound could potentially be used as a heterogeneous photocatalyst. The conjugated polymer backbone would be responsible for light absorption, while the amino and carboxylate groups could serve as active sites for binding reactants or co-catalysts.
The ability to form a cross-linked, insoluble material via the allyl groups is particularly advantageous for photocatalysis, as it allows for easy separation of the catalyst from the reaction mixture after the reaction is complete. This facilitates catalyst recycling and reduces product contamination.
Intermediate in the Synthesis of Complex Organic Molecules
This compound serves as a versatile intermediate in the synthesis of a variety of complex organic molecules. Its structure, featuring a reactive amino group, an ester functional group, and an allyl moiety on a thiophene core, provides multiple sites for chemical modification. This multifunctionality allows it to be a valuable starting material for constructing more elaborate molecular architectures for applications in agrochemicals, colorants, and pharmaceuticals. The 2-aminothiophene scaffold is a recognized pharmacophore and a key component in many synthetic compounds. nih.govresearchgate.net
Precursor for Agrochemicals
The 2-aminothiophene structural motif is a key component in various biologically active compounds, including those developed for the agricultural industry. researchgate.net Derivatives of aminothiophene are utilized in the synthesis of pesticides and fungicides. For instance, the thiophene carboxamide structure is central to commercial fungicides like penthiopyrad. researchgate.net While direct applications of this compound are not extensively documented in public literature, its core structure is representative of the class of intermediates used to develop active agrochemical ingredients. The amino group can be converted into various functional groups or used as an anchor point for building larger molecules, while the carboxylate ester can be hydrolyzed or amidated to further modify the compound's properties and biological activity.
Building Block for Dyes and Pigments
The most established application of 2-aminothiophene derivatives is in the synthesis of colorants. researchgate.netsapub.org These compounds are crucial diazo components for producing a wide range of thiophene-based azo dyes. The synthesis process involves the diazotization of the primary amino group on the thiophene ring, followed by a coupling reaction with various aromatic compounds like anilines, naphthols, or other heterocyclic systems. sapub.orgresearchgate.net
This process allows for the creation of dyes with high tinctorial strength and excellent brightness, suitable for dyeing synthetic fibers such as polyester, cellulose acetate (B1210297), and polyamides. sapub.org The specific shade of the resulting dye, which can range from red to blue and green, is determined by the chemical nature of the coupling component and any substituents on the thiophene ring. sapub.orgresearchgate.net The presence of the allyl ester in this compound could potentially be used for further polymerization reactions to create polymeric dyes with enhanced fastness properties. sapub.org
Table 1: Examples of Dye Classes Derived from 2-Aminothiophene Precursors
| Diazo Component (General Structure) | Coupling Component Example | Resulting Dye Class | Typical Colors |
| 2-Amino-3-nitro-5-acylthiophene | Aniline derivatives | Monoazo Disperse Dyes | Greenish-Blue sapub.orgresearchgate.net |
| 2-Amino-3,5-dinitrothiophene | Aniline / Benzomorpholine | Monoazo Disperse Dyes | Blue, Green researchgate.net |
| 2-Aminothiophene derivatives | N-arylmaleimides | Polymeric Disperse Dyes | Various shades sapub.org |
| Diazotized Aminothiophenes | Diaminopyridines | Hetarylazo Dyes | Brilliant Red sapub.org |
Synthons for Diverse Heterocyclic Frameworks
In organic synthesis, a "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound is a valuable synthon for constructing a variety of fused heterocyclic systems. researchgate.net The adjacent amino and ester groups on the thiophene ring are perfectly positioned to participate in cyclocondensation reactions with various reagents to form fused-ring systems.
For example, reactions with compounds containing two electrophilic sites can lead to the formation of thieno-fused pyrimidines, pyridines, or other important heterocyclic frameworks. These resulting structures are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov Furthermore, the allyl group itself is a reactive handle that can participate in transformations such as intramolecular cycloadditions, rearrangements, or metathesis reactions, adding another layer of synthetic versatility. nih.govsemanticscholar.org The ability to readily construct complex, multi-ring systems makes 2-aminothiophene esters like the allyl derivative key building blocks in discovery chemistry.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the broader application of Allyl 5-amino-2-thiophenecarboxylate lies in the development of synthetic methodologies that are not only efficient but also environmentally benign. Traditional methods for synthesizing thiophene (B33073) derivatives, while effective, often involve harsh conditions or the use of toxic metals.
Future research will prioritize the following areas:
Metal-Free Approaches: To align with the principles of green chemistry, there is a significant push to develop synthetic routes that avoid heavy or toxic metal catalysts. nih.gov Research into using elemental sulfur or potassium sulfide as the sulfur source under metal-free conditions is a promising avenue. nih.govorganic-chemistry.org
Catalytic Innovations: For metal-catalyzed reactions, the development of catalysts based on more abundant and less toxic metals, such as copper, is crucial. nih.gov Furthermore, designing reactions that can proceed under milder conditions, such as lower temperatures and solvent-free environments, will enhance sustainability. nih.gov
| Synthetic Strategy | Key Advantages | Representative Starting Materials |
| Multicomponent Reactions (MCRs) | One-pot synthesis, reduced waste, high efficiency. nih.gov | Enaminones, α-halo carbonyls, acyl chlorides, ammonium thiocyanate. nih.gov |
| Metal-Free Synthesis | Avoids metal toxicity, advances green chemistry. nih.gov | Cyclopropyls, buta-1-enes, potassium sulfide, elemental sulfur. nih.govorganic-chemistry.org |
| Advanced Metal Catalysis | High regioselectivity, broad functional group tolerance. nih.gov | 1,4-diiodo-1,3-dienes, alkynes, 1,2,3-thiadiazoles. organic-chemistry.org |
Exploration of Novel Reactivity Patterns and Selectivity Control
The functional groups of this compound—the amino group, the allyl ester, and the thiophene ring itself—offer a rich landscape for chemical modification. The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution, with a higher reactivity than benzene (B151609). nih.gov Understanding and controlling the interplay of these groups is essential for creating derivatives with tailored properties.
Future research should focus on:
Regioselectivity: Developing catalytic systems and reaction conditions that can precisely control the position of substitution on the thiophene ring. This is critical for establishing clear structure-activity relationships (SAR) in medicinal chemistry applications. nih.gov
Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot to rapidly build molecular complexity from the this compound scaffold. organic-chemistry.org
Allyl Group Manipulation: Exploring the unique reactivity of the allyl ester moiety for further functionalization or for use as a protecting group that can be selectively removed.
Advanced Computational Modeling for Predictive Design and Property Elucidation
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel thiophene derivatives. By simulating molecular properties, researchers can prioritize synthetic targets and gain deeper insights into the mechanisms of action.
Key areas for future computational research include:
Quantum Chemical Studies: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to investigate the electronic structure, frontier molecular orbitals (HOMO/LUMO), and optical properties of this compound derivatives. nih.gov This can guide the design of new materials for organic electronics. nih.govresearchgate.net
Molecular Docking and Dynamics: Using these techniques to predict how derivatives might bind to biological targets such as enzymes or receptors. nih.gov This is a cornerstone of modern, structure-based drug design.
Structure-Property Relationship (SPR) Modeling: Systematically studying how modifications to the molecular structure—such as changing the number or position of thiophene rings or other substituents—affect electronic and electrochemical properties. nih.gov This allows for the rational design of molecules with fine-tuned characteristics. nih.gov
| Computational Method | Application in Research | Predicted Properties |
| Density Functional Theory (DFT) | Elucidating structure-property relationships. nih.gov | HOMO/LUMO energy levels, electrochemical bandgap. nih.gov |
| Molecular Docking | Predicting binding affinity to biological targets. nih.gov | Binding modes, interaction energies. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecule-target complexes. nih.gov | Conformational stability, binding free energy. |
Integration into Supramolecular Chemistry and Nanotechnology
The unique electronic and structural features of thiophene-based molecules make them attractive building blocks for advanced materials. Their electron-rich nature and potential for self-assembly open doors to applications in nanotechnology and supramolecular chemistry.
Future research directions include:
Organic Electronics: Incorporating this compound derivatives into the design of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net
Self-Assembled Monolayers (SAMs): Investigating the ability of derivatives to form ordered structures on surfaces, which could be used in sensors or molecular electronics.
Metal-Organic Frameworks (MOFs): Using the carboxylate functionality to act as a linker in the design of novel MOFs with tailored porosity and electronic properties for applications in gas storage or catalysis.
High-Throughput Synthesis and Screening Methodologies for Derivatives
To efficiently explore the vast chemical space accessible from the this compound scaffold, high-throughput methodologies are indispensable. These approaches allow for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new drug leads or materials.
Future efforts should be directed towards:
Automated Synthesis: Developing automated platforms for the parallel synthesis of derivative libraries, which would enable the systematic exploration of various substituents on the thiophene ring.
High-Throughput Screening (HTS): Implementing HTS assays to quickly evaluate the biological activity (e.g., antimicrobial, anticancer) or physical properties of the synthesized libraries. researchgate.netewadirect.com This significantly improves the efficiency of identifying promising lead compounds. ewadirect.com
High-Throughput Reaction Optimization: Using high-throughput tools to rapidly screen a wide array of reaction variables (catalysts, solvents, temperatures) to pinpoint the optimal conditions for synthesizing specific derivatives, thus improving yields and reducing impurities. unchainedlabs.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Allyl 5-amino-2-thiophenecarboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between 5-amino-2-thiophenecarboxylic acid derivatives and allyl halides or alcohols. For example, nucleophilic substitution under basic conditions (e.g., sodium hydroxide) can facilitate esterification. Optimization strategies include adjusting reaction time, temperature, and solvent polarity. Purification via column chromatography or recrystallization is critical for yield improvement. Characterization should include NMR, IR, and mass spectrometry to confirm structure and purity .
Q. What analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Assign peaks using DEPT-135/HSQC to resolve overlapping signals.
- IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) groups.
- Mass Spectrometry : Use HRMS for molecular ion validation.
Discrepancies in data may arise from impurities or tautomeric forms. Cross-validate with literature or repeat analyses under varied conditions (e.g., solvent, temperature). Reference analogous thiophene esters for spectral comparisons .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Storage : Keep in airtight containers away from oxidizing agents.
Refer to Safety Data Sheets (SDS) for specific hazards (e.g., skin/eye irritation). Emergency protocols should include immediate rinsing with water for exposure and ethanol for solvent-related spills .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., amino or ester groups). Transition state analysis predicts activation energies for substitution or oxidation pathways. Machine learning tools, trained on datasets of similar thiophene derivatives, can forecast reaction outcomes under varied conditions (e.g., solvent, catalyst). Experimental validation through kinetic studies is essential .
Q. What strategies address discrepancies between theoretical and experimental data in the synthesis of this compound derivatives?
- Methodological Answer :
- Systematic Variation : Test reaction parameters (e.g., temperature, solvent polarity) to identify deviations from computational models.
- Isotopic Labeling : Use deuterated reagents to trace reaction mechanisms (e.g., allyl group transfer).
- In Situ Monitoring : Employ techniques like Raman spectroscopy to detect intermediate species not accounted for in simulations.
Cross-disciplinary collaboration between synthetic and computational chemists is recommended to refine models .
Q. What are the structure-activity relationships (SAR) of this compound derivatives in biological systems?
- Methodological Answer :
- Functional Group Modulation : Replace the allyl group with bulkier substituents (e.g., benzyl) to study steric effects on bioactivity.
- Biological Assays : Evaluate anti-inflammatory or antimicrobial activity using in vitro models (e.g., COX-2 inhibition assays).
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes) to rationalize SAR trends.
Comparative studies with structurally related compounds, such as phenylthiophene carboxylates, highlight the role of electronic and steric factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
